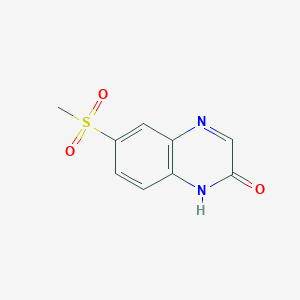
6-methylsulfonyl-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfonyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials chemistry. The presence of the methylsulfonyl group at the 6-position of the quinoxalin-2-one ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfonyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one using various catalysts and reagents. For example, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons having different C(sp3)–H bonds.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysis, which offers advantages such as low cost, environmental friendliness, and high selectivity, is often preferred in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-methylsulfonyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
Aplicaciones Científicas De Investigación
6-methylsulfonyl-1H-quinoxalin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits diverse biological activities, making it a valuable compound for studying enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of 6-methylsulfonyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-methylsulfonyl-1H-quinoxalin-2-one include other quinoxalin-2-one derivatives, such as:
- 6-chloroquinoxalin-2-one
- 6-methoxyquinoxalin-2-one
- 6-nitroquinoxalin-2-one
Uniqueness
The uniqueness of this compound lies in the presence of the methylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8N2O3S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
6-methylsulfonyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) |
Clave InChI |
QXFWGNWEKCTIIL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
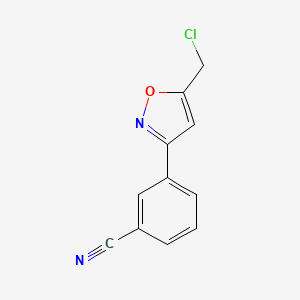
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
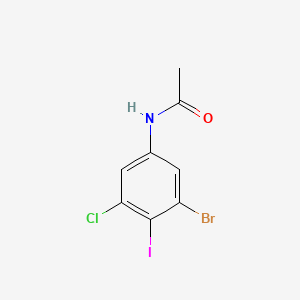
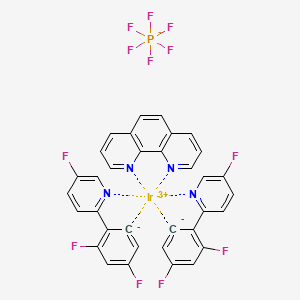



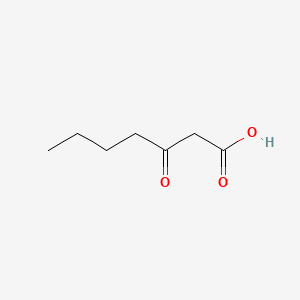
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
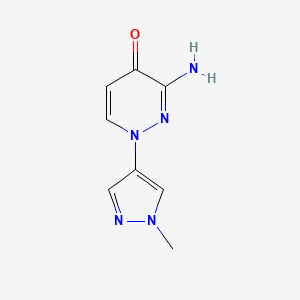
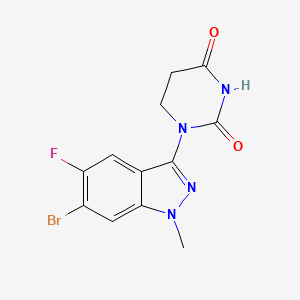
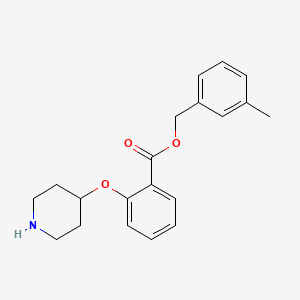
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
